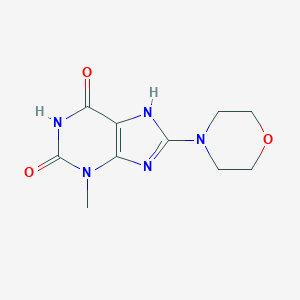

![molecular formula C22H14N2O2 B415041 1-(phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione CAS No. 59836-62-3](/img/structure/B415041.png)

1-(phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione” is a compound that has been identified as a scaffold for kinase inhibitor development . It has been linked with the inhibition of Glycogen Synthase Kinase-3 (GSK-3), a kinase that has diverse roles within cell biology and has been associated with multiple diseases, including prominent CNS conditions such as Alzheimer’s disease and several psychiatric disorders .

Synthesis Analysis

The synthesis of this compound has been studied in the context of developing novel ATP-binding site inhibitors of GSK-3 . The compound was identified through a ligand screening (docking) protocol against GSK-3 . The protocol involved pre-filtering of ligands using a three-point 3D-pharmacophore, followed by Glide-SP docking applying hinge region hydrogen bonding constraints .Chemical Reactions Analysis

The compound has been identified as a potent inhibitor of GSK-3, with IC50 values of 1.63 µM and 20.55 µM, respectively . Ten analogues of the compound were selected for structure-activity relationship (SAR) analysis and revealed four low micromolar inhibitors (<10 µM), with one compound being five times more potent than the initial hit compound .Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties . They can interact with various cellular targets and disrupt cancer cell proliferation. The specific compound may be investigated for its potential to inhibit tyrosine kinase enzymes, which are often overexpressed in cancer cells .

Anti-Inflammatory Properties

These compounds also exhibit anti-inflammatory effects . Research could explore the ability of “1-(phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione” to modulate inflammatory pathways, potentially making it useful in the treatment of chronic inflammatory diseases .

Antibacterial Applications

Quinazoline derivatives have shown antibacterial activity against a range of bacterial strains. This compound could be synthesized and tested against various bacterial infections, contributing to the development of new antibiotics .

Analgesic Effects

The analgesic potential of quinazoline derivatives makes them candidates for pain management research. The compound could be assessed for its efficacy in reducing pain without the addictive properties of conventional opioids .

Antiviral Uses

Research into the antiviral capabilities of quinazoline derivatives is another promising field. The compound could be evaluated for its effectiveness against different viruses, offering a potential route for the development of new antiviral drugs .

Antioxidant Properties

The antioxidant properties of quinazoline derivatives suggest they could protect cells from oxidative stress. Studies could focus on the ability of “1-(phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione” to scavenge free radicals, which may have implications in preventing age-related diseases .

Mechanism of Action

Target of Action

Similar compounds such as phenylamino-phenoxy-quinoline derivatives have been studied for their interaction with the main protease of sars-cov-2 .

Mode of Action

Similar compounds have shown to interact with their targets through hydrogen bonding and hydrophobic interactions . These interactions play a crucial role in the division and proliferation of the virus into the cell .

Biochemical Pathways

Similar compounds have shown to interact with amino acid residues such as his41, glu166, and gln192 . These amino acids are related to the proteolytic cleavage process of the catalytic triad mechanisms .

Result of Action

Similar compounds have shown to have low binding energy values and appropriate molecular properties .

properties

IUPAC Name |

16-anilino-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O2/c25-21-15-10-5-4-9-14(15)19-18-16(21)11-6-12-17(18)24-22(26)20(19)23-13-7-2-1-3-8-13/h1-12,23H,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPJOPIMRUHJSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Fluoro-phenyl)-benzooxazol-5-yl]-4-methyl-3-nitro-benzamide](/img/structure/B414961.png)

![4,4-dimethyl-2-(1-naphthyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414962.png)

![N-(2-bromo-4,6-difluorophenyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B414965.png)

![8-methoxy-4,4-dimethyl-2-(3-methylphenyl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414967.png)

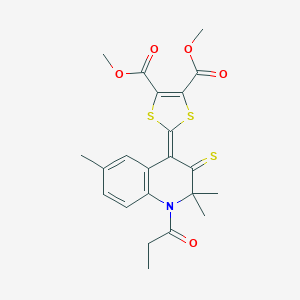

![Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-pentanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B414968.png)

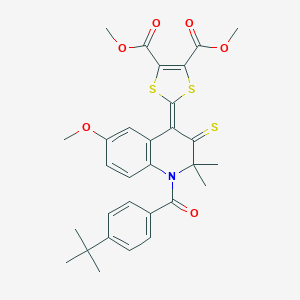

![2-(4-ethylphenyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414971.png)

![5-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B414977.png)

![5-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B414978.png)

![3'-(3-Methylphenyl)-5'-phenyldispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B414979.png)

![2'-(4-bromophenyl)-4'-(3-methylphenyl)-dispiro[bis[1H-indene-1,3(2H)-dione]-2,3':2'',5'-tetrahydrofuran]](/img/structure/B414980.png)

![ethyl 4-[1-(3-chlorophenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]benzoate](/img/structure/B414981.png)